molecular formula C10H9ClN2O B1607652 3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole CAS No. 196301-93-6

3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole

Cat. No. B1607652
CAS RN: 196301-93-6
M. Wt: 208.64 g/mol
InChI Key: PLPLVENHKIILDV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole (CEPO) is an organic compound belonging to the class of oxadiazoles. It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and three carbon atoms. CEPO is an important molecule in the field of medicinal chemistry due to its potential therapeutic applications. It is a versatile building block for the synthesis of novel compounds with various biological activities.

Scientific Research Applications

Antibacterial Properties

Isoxazoline compounds, which include “3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole,” have been recognized for their antibacterial properties. They are studied for their efficacy against various bacterial strains and are considered potential candidates for developing new antibacterial agents .

Antimicrobial Activity

Similar to their antibacterial uses, these compounds also exhibit antimicrobial activity. This makes them valuable in research aimed at combating a range of microbial infections, potentially leading to the development of new antimicrobial drugs .

Anti-inflammatory Uses

The anti-inflammatory potential of isoxazoline derivatives is another area of interest. They are explored for their ability to reduce inflammation, which is beneficial in treating diseases where inflammation is a key symptom .

Anticancer Research

Isoxazoline compounds are being investigated for their anticancer properties. Research focuses on their ability to inhibit the growth of cancer cells, making them a subject of interest in oncology .

Antidiabetic Effects

The antidiabetic effects of isoxazoline derivatives, including “3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole,” are also being studied. They may play a role in managing blood sugar levels, offering a new avenue for diabetes treatment .

Anti-Alzheimer’s Research

These compounds have shown promise in research related to Alzheimer’s disease. Their potential to impact the biochemical pathways involved in Alzheimer’s makes them significant in the search for treatments .

Nonlinear Optics Applications

The structural properties of “3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole” make it suitable for applications in nonlinear optics. Studies have confirmed its potential in this field through second and third harmonic generation studies at various wavelengths .

Green Chemistry Synthesis

The compound’s synthesis aligns with the principles of green chemistry, utilizing strategies such as one-pot reactions and ultrasound cavitation. This approach minimizes waste and environmental impact, making the compound’s production more sustainable .

properties

IUPAC Name

3-(4-chlorophenyl)-5-ethyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPLVENHKIILDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384515
Record name 3-(4-chlorophenyl)-5-ethyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole

CAS RN

196301-93-6
Record name 3-(4-chlorophenyl)-5-ethyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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